molecular formula C3H5NO B1338710 Z-3-Amino-propenal CAS No. 25186-34-9

Z-3-Amino-propenal

Cat. No.: B1338710
CAS No.: 25186-34-9
M. Wt: 71.08 g/mol
InChI Key: UCRYVFBKCBUURB-UPHRSURJSA-N
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Description

Z-3-Amino-propenal: is an organic compound with the molecular formula C3H5NO . It is characterized by the presence of an amino group attached to a propenal structure. This compound is known for its light yellow solid form and is typically stored in a freezer to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aldol Condensation: One common method for synthesizing Z-3-Amino-propenal involves the aldol condensation of acetaldehyde with ammonia. This reaction typically requires a basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.

    Industrial Production: Industrially, this compound can be produced through the catalytic hydrogenation of acrolein in the presence of ammonia.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

Mechanism of Action

The mechanism by which Z-3-Amino-propenal exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various chemical reactions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(Z)-3-aminoprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYVFBKCBUURB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\N)\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515145, DTXSID901313768
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25186-34-9, 55135-67-6
Record name (2Z)-3-Aminoprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propen-1-ol, 3-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can we influence the rate of proton transfer in Z-3-Amino-propenal?

A1: The research highlights the possibility of modulating the proton transfer rate in this compound by placing it within an optical or nanoplasmonic cavity. [] This leverages the principle of strong light-matter coupling. Depending on the chosen cavity mode polarization direction, the energy barrier for proton transfer can be either increased by 10-20% or decreased by approximately 5%. [] This suggests a promising avenue for controlling chemical reactions at a fundamental level using light.

Q2: What computational methods were used to study proton transfer in this compound within the cavity?

A2: The researchers employed advanced quantum electrodynamics (QED) methods to investigate this phenomenon. [] Specifically, they utilized quantum electrodynamics coupled cluster theory and quantum electrodynamical density functional theory. [] These sophisticated computational techniques allow for the accurate simulation and prediction of molecular behavior in the presence of strong light-matter interactions.

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